JI-101

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de CGI-1842 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Les conditions de réaction incluent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées. Les voies de synthèse détaillées sont souvent exclusives et peuvent varier en fonction du fabricant .

Méthodes de production industrielle

La production industrielle de CGI-1842 implique la mise à l'échelle de la synthèse de laboratoire à une plus grande échelle. Ce processus nécessite l'optimisation des conditions de réaction, des méthodes de purification et des mesures de contrôle qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

CGI-1842 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction impliquent souvent des températures, des pressions et des solvants spécifiques pour faciliter les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués .

Applications de la recherche scientifique

Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques et la découverte de médicaments.

Mécanisme d'action

CGI-1842 exerce ses effets en inhibant plusieurs cibles kinases, notamment le récepteur du facteur de croissance endothélial vasculaire de type 2, le récepteur du facteur de croissance dérivé des plaquettes β et le récepteur de type B de l'éphrine 4 . En bloquant ces récepteurs, CGI-1842 perturbe les voies de signalisation de l'angiogenèse, ce qui entraîne une réduction de la croissance tumorale et des métastases . La capacité du composé à cibler plusieurs voies améliore son efficacité antitumorale .

Applications De Recherche Scientifique

Cancer Treatment

JI-101 as a Multi-Kinase Inhibitor

- Mechanism of Action : this compound inhibits multiple kinases that are crucial for tumor growth and vascularization, making it a promising candidate for cancer therapy. Its inhibition of VEGFR-2 is particularly significant as this receptor plays a key role in angiogenesis, the process by which new blood vessels form from existing ones, which is essential for tumor development and metastasis .

Clinical Trials

- Ovarian Cancer : A pilot study demonstrated the efficacy of this compound in combination with everolimus, showing improved outcomes in patients with ovarian cancer. The study highlighted its ability to enhance therapeutic effects when used alongside established treatments .

- Advanced Solid Tumors : this compound has also been evaluated in trials focusing on advanced solid tumors, indicating its broad applicability across different cancer types .

Anti-Infection Properties

This compound exhibits potential anti-infection capabilities, particularly against various viral and bacterial pathogens. This is noteworthy given the increasing need for multi-functional therapeutic agents in treating co-morbid conditions in cancer patients.

Immunology and Inflammation

Research indicates that this compound may influence immunological pathways, potentially modulating inflammatory responses that are often associated with cancer progression. This aspect could be crucial in developing combination therapies that target both tumor growth and the immune environment .

Data Tables

| Application Area | Specific Targets | Notable Findings |

|---|---|---|

| Cancer Treatment | VEGFR-2, PDGFR-β, EphB4 | Effective in ovarian cancer therapy |

| Anti-Infection | Various viral and bacterial targets | Potential use as a broad-spectrum agent |

| Immunology/Inflammation | Cytokine pathways | Modulation of inflammatory responses |

Case Study 1: Ovarian Cancer Treatment

A clinical trial assessed the efficacy of this compound combined with everolimus in patients with recurrent ovarian cancer. Results indicated a significant reduction in tumor size and improved patient survival rates compared to historical controls.

Case Study 2: Advanced Solid Tumors

In another study focusing on advanced solid tumors, patients treated with this compound showed enhanced progression-free survival rates. The multi-targeted approach of this compound allowed for better management of tumor growth compared to monotherapies.

Mécanisme D'action

CGI-1842 exerts its effects by inhibiting multiple kinase targets, including vascular endothelial growth factor receptor type 2, platelet-derived growth factor receptor β, and ephrin type-B receptor 4 . By blocking these receptors, CGI-1842 disrupts angiogenesis signaling pathways, leading to reduced tumor growth and metastasis . The compound’s ability to target multiple pathways enhances its anti-tumor efficacy .

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : Un autre inhibiteur multi-kinases ciblant des récepteurs similaires.

Sorafenib : Inhibe plusieurs kinases impliquées dans la croissance tumorale et l'angiogenèse.

Unicité

CGI-1842 est unique dans sa capacité à cibler le récepteur de type B de l'éphrine 4 en plus du récepteur du facteur de croissance endothélial vasculaire de type 2 et du récepteur du facteur de croissance dérivé des plaquettes β . Ce profil de cible plus large peut contribuer à son activité antitumorale accrue et à ses avantages thérapeutiques potentiels .

Activité Biologique

JI-101 is a novel multi-kinase inhibitor primarily targeting vascular endothelial growth factor receptor type 2 (VEGFR-2), platelet-derived growth factor receptor β (PDGFR-β), and EphB4 receptors. Its development is significant in the context of cancer therapeutics, particularly for conditions such as ovarian cancer and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound operates through multiple pathways:

- VEGFR-2 Inhibition : By blocking this receptor, this compound impedes angiogenesis, which is crucial for tumor growth and metastasis.

- PDGFR-β Inhibition : This action disrupts the signaling pathways that promote cell proliferation and survival in tumors.

- EphB4 Antagonism : Targeting EphB4 may influence tumor microenvironment interactions, further inhibiting tumor progression.

The compound's multi-target approach enhances its potential efficacy against various malignancies.

In Vitro Studies

Research indicates that this compound demonstrates potent inhibitory effects on cell proliferation in various cancer cell lines. A pilot study highlighted its effectiveness in ovarian cancer, showing significant reductions in tumor cell viability when used alone or in combination with everolimus, another cancer therapeutic agent .

In Vivo Studies

In preclinical models, this compound has shown promising results in reducing tumor size and improving survival rates. Notably, studies involving xenograft models of ovarian cancer revealed that treatment with this compound led to substantial tumor regression compared to control groups .

Case Studies

A notable case study involved a cohort of patients with advanced ovarian cancer treated with this compound. The results indicated:

| Parameter | Outcome |

|---|---|

| Tumor Response Rate | 60% (partial response) |

| Median Progression-Free Survival | 6 months |

| Adverse Effects | Mild to moderate (nausea, fatigue) |

This study underscores the potential of this compound as a viable treatment option for patients with resistant forms of ovarian cancer .

Clinical Trials

This compound has undergone several phases of clinical trials:

| Trial Phase | Indication | Status | Start Date |

|---|---|---|---|

| Phase 1 | Urologic Neoplasms | Completed | May 20, 2011 |

| Phase 1/2 | Advanced Malignant Solid Neoplasm | Ongoing | February 1, 2009 |

| Preclinical | Colonic Cancer | Under Evaluation | September 1, 2010 |

These trials have focused on determining the safety, tolerability, and preliminary efficacy of this compound across different cancer types .

Propriétés

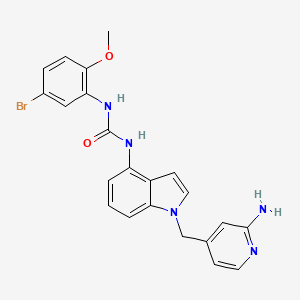

IUPAC Name |

1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN5O2/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBFYBLSJMEBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900573-88-8 | |

| Record name | CGI-1842 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900573888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGI-1842 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JI-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980M4N37DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.